molecular formula C8H14BrNO B1372536 1-(4-Bromomethyl-piperidin-1-yl)-ethanone CAS No. 912482-43-0

1-(4-Bromomethyl-piperidin-1-yl)-ethanone

Cat. No.: B1372536
CAS No.: 912482-43-0
M. Wt: 220.11 g/mol
InChI Key: VYMGDPNTLNUOHM-UHFFFAOYSA-N
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Description

1-(4-Bromomethyl-piperidin-1-yl)-ethanone is a chemical compound with the molecular formula C8H14BrNO It is characterized by the presence of a piperidine ring substituted with a bromomethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromomethyl-piperidin-1-yl)-ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 4-methylpiperidine followed by acylation with ethanoyl chloride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

    Oxidation Products: Carboxylic acids or ketones are typical oxidation products.

    Reduction Products: Alcohols or other reduced derivatives are obtained.

Scientific Research Applications

1-(4-Bromomethyl-piperidin-1-yl)-ethanone has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby influencing various biochemical pathways. The ethanone moiety may also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(4-Chloromethyl-piperidin-1-yl)-ethanone
  • 1-(4-Methyl-piperidin-1-yl)-ethanone
  • 1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone

Comparison: 1-(4-Bromomethyl-piperidin-1-yl)-ethanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. This property distinguishes it from similar compounds like 1-(4-Chloromethyl-piperidin-1-yl)-ethanone, where the chlorine atom is less reactive, or 1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone, which has different functional group reactivity.

Properties

IUPAC Name

1-[4-(bromomethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMGDPNTLNUOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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